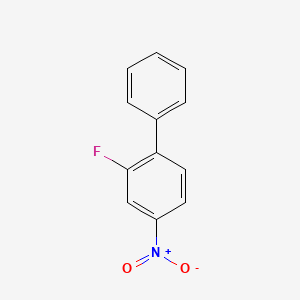

2-Fluoro-4-nitrobiphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitro-1-phenylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-12-8-10(14(15)16)6-7-11(12)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWICQDMPIFBOMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305327 | |

| Record name | 2-Fluoro-4-nitro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-04-8 | |

| Record name | 2-Fluoro-4-nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=391-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-nitro-1,1′-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Reaction Pathways

Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl (B1667301) Core Construction

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the formation of aryl-aryl bonds. These methods offer high functional group tolerance, catalytic efficiency, and predictable control over the reaction's outcome, making them ideal for the synthesis of complex molecules like 2-Fluoro-4-nitrobiphenyl.

Suzuki-Miyaura Cross-Coupling Strategies for Substituted Biphenyls

The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide or triflate, is one of the most widely used palladium-catalyzed reactions. nih.govmdpi.comyoutube.com Its advantages include mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts. nih.govacs.org For the synthesis of this compound, this reaction would typically involve the coupling of a fluoronitrobenzene derivative with phenylboronic acid or, conversely, a nitrophenylboronic acid with a fluorobenzene (B45895) derivative.

A representative Suzuki-Miyaura reaction for a related compound, 3,4,5-trifluoro-2'-nitrobiphenyl, involves reacting 3,4,5-trifluorobenzeneboronic acid with an ortho-nitro substituted benzene (B151609) halide in the presence of a palladium catalyst and a base. google.com This serves as a strong model for the synthesis of this compound.

Regioselectivity is a critical consideration when substrates possess multiple potential reaction sites. In polyhalogenated systems, selectivity can often be achieved due to the differential reactivity of carbon-halogen bonds (I > Br > Cl >> F) in the key oxidative addition step. rsc.org For a substrate like 1-bromo-2-fluoro-4-nitrobenzene, the palladium catalyst would selectively activate the more reactive C-Br bond over the much stronger C-F bond.

The electronic properties of the substrates also play a crucial role. In polyhalogenated heteroaromatic systems, the more electron-deficient or less sterically hindered halogen atom tends to react faster. rsc.orgresearchgate.net For fluoronitrobenzene systems, the strong electron-withdrawing effect of the nitro group activates the ring towards nucleophilic attack and facilitates the oxidative addition of palladium to the C-X (X=halogen) bond. The substrate scope for Suzuki-Miyaura reactions is exceptionally broad, tolerating a wide variety of functional groups on both the organoboron and halide coupling partners. nih.govacs.org This includes electron-withdrawing groups like the nitro functionality present in this compound.

| Aryl Halide | Boronic Acid | Catalyst System | Yield |

|---|---|---|---|

| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | High |

| 1-bromo-2-fluorobenzene | 4-fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | High |

| 1-bromo-3-fluorobenzene | 4-fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | High |

| 2-bromo-5-fluorotoluene | 4-fluorophenylboronic acid | Pd Nanoparticles on Graphene-COOH | High |

While typically inert, the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry, can be activated and cleaved under specific palladium-catalyzed conditions. nih.gov This activation is particularly feasible in electron-deficient aryl fluorides, such as those containing nitro groups. rsc.orgmdpi.com The presence of strong electron-withdrawing groups lowers the energy of the aromatic ring's LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to oxidative addition by an electron-rich Pd(0) complex. mdpi.com

The catalytic cycle is thought to proceed via the standard oxidative addition, transmetalation, and reductive elimination sequence. youtube.com However, for C-F activation, the oxidative addition step is the most challenging and often rate-limiting. Mechanistic studies suggest that this step involves the insertion of the Pd(0) center into the C-F bond. rsc.orgsemanticscholar.org This process is facilitated by specialized, highly electron-rich ligands on the palladium center that increase its ability to donate electron density into the aryl fluoride's antibonding orbital, thus weakening the C-F bond. nih.govmdpi.com

The success of challenging Suzuki-Miyaura couplings, including those involving aryl fluorides, hinges on the careful selection and optimization of the catalyst system. The choice of ligand is paramount. researchgate.netbeilstein-journals.org Bulky and electron-rich phosphine (B1218219) ligands have proven to be highly effective. acs.orgnih.gov These ligands promote the formation of the active, coordinatively unsaturated 14-electron Pd(0) species and enhance the rate of both the oxidative addition and the final reductive elimination step. acs.org

Dialkylbiaryl phosphines, such as SPhos and RuPhos, are examples of state-of-the-art ligands that have expanded the scope of Suzuki coupling to include previously difficult substrates like aryl chlorides and fluorides. nih.govclaremont.edu Catalyst systems are also optimized by varying the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and the solvent. For instance, the synthesis of 2-nitrobiphenyl (B167123) derivatives has been effectively achieved using Pd(PPh₃)₄ as a catalyst with sodium carbonate as the base in a methanol/water solvent mixture under microwave heating. researchgate.net

| Ligand Type | Key Features | Typical Substrates | Reference |

|---|---|---|---|

| Triarylphosphines (e.g., PPh₃) | Classical, air-stable, widely used. | Aryl iodides, bromides, activated chlorides. | acs.org |

| Dialkylbiaryl Phosphines (e.g., SPhos, RuPhos) | Bulky, electron-rich, highly active. | Unactivated aryl chlorides, tosylates, hindered systems. | nih.govclaremont.edu |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable. | Aryl chlorides and other challenging substrates. |

Ullmann Coupling Approaches for Diaryl Synthesis

The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds through the copper-mediated coupling of two aryl halide molecules. wikipedia.orgorganic-chemistry.org The traditional version requires harsh reaction conditions, often involving high temperatures and stoichiometric amounts of copper powder or copper-bronze alloy. wikipedia.org A typical example is the conversion of ortho-chloronitrobenzene to 2,2'-dinitrobiphenyl. wikipedia.org

This methodology is particularly well-suited for aryl halides that are activated by electron-withdrawing groups, such as a nitro group. wikipedia.org Therefore, the homocoupling of 2-fluoro-1-iodo-4-nitrobenzene could potentially yield a symmetric dinitro-difluoro-biphenyl. While effective for symmetric biaryls, the Ullmann reaction is less frequently used for unsymmetrical biaryls due to issues with selectivity and moderate yields. wikipedia.org However, modern variations have improved the scope and mildness of the reaction. Recent advancements include the use of high-speed ball milling, which allows for a solvent-free, catalyst-free Ullmann biarylation in a copper vial, achieving quantitative yields for the synthesis of 2,2′-dinitrobiphenyl from 2-iodonitrobenzene. nih.govscholarsjournal.net

Hiyama Cross-Coupling and Related Organosilicon Methodologies

The Hiyama cross-coupling reaction is another palladium-catalyzed method for C-C bond formation, involving the reaction of an organosilane with an organic halide. organic-chemistry.orgwikipedia.org A key feature of the Hiyama coupling is the requirement of an activating agent, typically a fluoride (B91410) source like TBAF (tetrabutylammonium fluoride), to generate a hypervalent pentacoordinate silicon intermediate, which is necessary for the transmetalation step to occur. organic-chemistry.orgcore.ac.uk

Organosilanes are attractive coupling partners because they are generally stable, have low toxicity, and are easy to prepare. organic-chemistry.org The reaction has a broad scope, applicable to the coupling of aryl, alkenyl, and alkyl halides with various organosilanes. wikipedia.org For the synthesis of this compound, this would involve coupling an activated fluoronitrobenzene halide with an aryl silane (B1218182) like phenyltrimethoxysilane. The reaction is catalyzed by a palladium source, and ligandless conditions or nanoparticle catalysts have been developed. researchgate.net While perhaps less common than the Suzuki coupling due to the broader commercial availability of boronic acids, the Hiyama coupling offers a valuable alternative, particularly as methodologies evolve to allow for fluoride-free activation conditions. organic-chemistry.org

Targeted Functionalization and Derivatization Routes

Electrophilic Aromatic Substitution: Directed Nitration Processes in Biphenyl Systems

The introduction of an additional nitro group into the this compound scaffold via electrophilic aromatic substitution is governed by the directing effects of the incumbent fluorine and nitro substituents. In electrophilic aromatic substitution reactions, the existing substituents on the aromatic ring dictate the position of the incoming electrophile.

In the case of this compound, the two rings of the biphenyl system must be considered.

Ring A (substituted with Fluoro and Nitro groups): The fluorine at C2 directs ortho and para. The ortho positions are C1 and C3, and the para position is C5. The nitro group at C4 directs meta, to positions C3 and C5. Therefore, both substituents direct towards the C3 and C5 positions. However, the strong deactivating nature of the nitro group makes this ring significantly less reactive towards further electrophilic attack compared to the unsubstituted Ring B.

Ring B (unsubstituted phenyl group): This ring is activated relative to Ring A. The biphenyl system's C1'-C4' axis influences the substitution pattern on this ring. The substituent on Ring A, as a whole, can be considered as a director for Ring B. The nitrophenyl group is generally considered deactivating, which would suggest that Ring B is less reactive than benzene itself, but still more reactive than Ring A. The substitution on Ring B would likely occur at the ortho (C2') and para (C4') positions relative to the C1-C1' bond, with the para position being sterically favored.

Given these directing effects, a subsequent nitration of this compound would be expected to occur predominantly on the unsubstituted phenyl ring (Ring B), primarily at the para-position (C4') due to steric hindrance at the ortho-positions.

| Ring | Position | Directing Influence | Predicted Reactivity |

|---|---|---|---|

| Ring A (Substituted) | C3 | ortho to F, meta to NO₂ | Low (deactivated by NO₂) |

| C5 | para to F, meta to NO₂ | ||

| C6 | ortho to F | ||

| Ring B (Unsubstituted) | C2' and C6' (ortho) | Activated by phenyl group | High (relative to Ring A) |

| C4' (para) | Activated by phenyl group | ||

| C3' and C5' (meta) | Less activated |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic compounds, particularly those bearing electron-withdrawing groups and a good leaving group.

The presence of both a fluorine atom and a nitro group on one of the phenyl rings of this compound makes it an excellent substrate for SNAr reactions. The nitro group, being a powerful electron-withdrawing group, activates the aromatic ring towards nucleophilic attack. This activation is most effective when the nitro group is positioned ortho or para to the leaving group. In this compound, the nitro group at the C4 position is para to the fluorine atom at the C2 position.

The mechanism of an SNAr reaction involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

Leaving Group Departure: The leaving group departs, and the aromaticity of the ring is restored.

The high electronegativity of the fluorine atom plays a crucial role in the SNAr reactivity of this compound. While fluoride is generally a poor leaving group in Sₙ2 reactions, in SNAr reactions, the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex. The strong electron-withdrawing inductive effect of fluorine enhances the electrophilicity of the carbon atom it is attached to, thereby accelerating the rate of nucleophilic attack. Furthermore, the small size of the fluorine atom minimizes steric hindrance for the approaching nucleophile.

The nitro group at the para position provides significant stabilization to the negatively charged Meisenheimer intermediate through resonance delocalization of the negative charge onto the oxygen atoms of the nitro group. This stabilization lowers the activation energy of the first step, further increasing the reaction rate.

| Functional Group | Position | Effect on SNAr Reactivity | Mechanism of Influence |

|---|---|---|---|

| Fluorine | C2 | Activating | Strong inductive electron withdrawal, increasing the electrophilicity of C2. |

| Nitro | C4 | Strongly Activating | Resonance stabilization of the Meisenheimer complex. |

Reductive Cyclization Strategies of 2-Nitrobiphenyl Derivatives

The reductive cyclization of 2-nitrobiphenyl derivatives is a powerful and widely used method for the synthesis of carbazoles, a class of nitrogen-containing heterocyclic compounds with important applications in materials science and medicinal chemistry.

This compound can serve as a precursor for the synthesis of substituted carbazoles. The general strategy involves the reduction of the nitro group to a nitrene or a related reactive intermediate, which then undergoes an intramolecular cyclization via insertion into a C-H bond on the adjacent phenyl ring.

A common method for this transformation is the Cadogan reaction, which typically employs a trivalent phosphorus reagent, such as triphenylphosphine (B44618) (PPh₃), to effect the deoxygenation of the nitro group. The reaction proceeds through a proposed nitrene intermediate, which rapidly cyclizes to form the carbazole (B46965) ring system.

For this compound, this reaction would lead to the formation of a fluorinated carbazole. The position of the fluorine atom on the resulting carbazole would be determined by its initial position on the biphenyl precursor.

The general reaction scheme is as follows:

This compound + PPh₃ → [Intermediate Nitrene] → 3-Fluorocarbazole + Ph₃P=O

The reaction conditions often require high temperatures and a suitable solvent. The choice of solvent can influence the reaction yield and purity of the product.

| Starting Material | Reagent | Product | Reaction Type |

|---|---|---|---|

| This compound | Triphenylphosphine (PPh₃) | 3-Fluorocarbazole | Cadogan Reaction (Reductive Cyclization) |

Directed C-H Activation and Functionalization

Directed C-H activation has emerged as a powerful tool in organic synthesis, allowing for the selective functionalization of otherwise unreactive C-H bonds. This strategy relies on the use of a directing group, which coordinates to a transition metal catalyst and brings it into close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization.

In the context of this compound, both the fluorine and nitro groups could potentially act as directing groups for C-H activation. However, the strong coordinating ability of the nitro group makes it a more likely candidate to direct C-H functionalization.

The nitro group could direct the activation of the ortho C-H bond on the same ring (at the C3 or C5 position) or potentially a C-H bond on the adjacent phenyl ring. Palladium-catalyzed C-H activation is a widely studied area, and various catalytic systems have been developed for the functionalization of C-H bonds directed by nitro groups. These reactions can lead to the introduction of a variety of functional groups, including aryl, alkyl, and heteroatom-containing moieties.

For instance, a palladium catalyst could coordinate to the oxygen atoms of the nitro group in this compound, forming a cyclometalated intermediate that facilitates the activation of a nearby C-H bond. The regioselectivity of the C-H activation would be determined by the geometry of this intermediate and the specific reaction conditions.

While specific examples of directed C-H activation on this compound are not extensively reported in the literature, the general principles of directing group-assisted C-H activation suggest that this would be a viable strategy for the further functionalization of this compound. The choice of catalyst, ligand, and reaction conditions would be crucial in controlling the regioselectivity and efficiency of the transformation.

| Potential Directing Group | Target C-H Bond | Potential Catalyst | Potential Functionalization |

|---|---|---|---|

| Nitro Group (at C4) | C3 or C5 (on the same ring) | Palladium(II) complexes | Arylation, Alkylation, Acetoxylation |

| C2' or C6' (on the adjacent ring) |

Metal-Catalyzed C-H Arylation in Fluoroarenes and Related Systems

Direct C-H arylation, the coupling of an arene's C-H bond with an aryl halide, is an environmentally friendly and efficient approach to constructing biaryl motifs. acs.orgqmul.ac.uk In the context of fluoroarenes, the fluorine atom plays a crucial role in directing the site of metalation. Due to its strong electron-withdrawing inductive effect, fluorine increases the acidity of the ortho C-H bonds, promoting preferential C-H activation at that position with various transition metals like palladium, gold, and copper. acs.org

Ruthenium-catalyzed systems have emerged as a notable advancement for the C-H arylation of fluoroarenes in the absence of traditional directing groups. acs.orgqmul.ac.uknih.gov Research has demonstrated that Ru(II) complexes can effectively activate C-H bonds in perfluorinated arenes. qmul.ac.uk Unlike other transition metals where arylation site selectivity is primarily governed by electronic factors (i.e., C-H acidity), ruthenium-catalyzed reactions are influenced by both electronic and steric factors. acs.orgqmul.ac.uknih.gov Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that the C-H activation step is often reversible and kinetically significant. qmul.ac.uknih.gov The process is typically aided by a basic ligand or additive, such as a carboxylate, which participates in a concerted metalation-deprotonation (CMD) mechanism. acs.orgnih.gov

Interactive Table: Catalytic Systems for Direct C-H Arylation of Fluoroarenes

| Catalyst System | Key Features | Regioselectivity Driver | Mechanistic Aspect |

| Palladium (Pd) | Widely studied for C-H activation. | Primarily Electronic (C-H acidity). | Often involves a CMD pathway with a basic ligand. acs.org |

| Ruthenium (Ru) | Effective for non-directed arylation. nih.gov | Electronic and Steric Factors. acs.orgqmul.ac.uk | Pivalate-assisted C-H activation; involves a well-defined η⁶-arene-ligand-free Ru(II) catalyst. acs.orgqmul.ac.uknih.gov |

| Silver/Palladium (Ag/Pd) | Synergistic co-catalyzed process. acs.org | Directed by Ag-mediated C-H activation ortho to fluorine. nih.gov | Ag(I) complex cleaves the C-H bond, followed by transmetalation to Pd(II). nih.gov |

Regioselective C-H Bond Functionalization via Relay Approaches

While the intrinsic electronic properties of fluoroarenes favor ortho C-H functionalization, accessing other isomers, particularly meta-substituted products, requires more sophisticated strategies. nih.gov Relay approaches have been developed to override this inherent regioselectivity.

One of the most effective methods is the norbornene relay strategy, which achieves a formal meta-selective C-H arylation of fluoroarenes. nih.gov This palladium-catalyzed process leverages the innate tendency of fluorine to direct ortho-metalation but redirects the functionalization to the meta position through a multi-step sequence.

The catalytic cycle is initiated by the expected ortho-palladation of the fluoroarene. nih.gov An activated norbornene molecule then traps this ortho-palladation intermediate. This is followed by a carbopalladation-driven relay of the palladium catalyst to the meta-position of the aromatic ring. nih.gov From this meta-palladated intermediate, the desired arylation occurs, delivering the meta-substituted fluoroarene. Deuterium labeling experiments have confirmed that the process begins with ortho C-H activation. nih.gov The success of this relay strategy is highly dependent on a dual ligand system, which is crucial for achieving high reactivity and site-selectivity. nih.gov

Interactive Table: Norbornene Relay Mechanism for Meta-Arylation

| Step | Description | Intermediate |

| 1. Initial Activation | Fluorine directs palladium catalyst to perform C-H activation at the ortho position. | Ortho-palladated fluoroarene intermediate. |

| 2. Trapping | Activated norbornene traps the ortho-palladated species. | Norbornene-palladium-aryl complex. |

| 3. Relay | A carbopalladation cascade effectively "walks" the palladium catalyst to the meta C-H bond. | Meta-palladated fluoroarene intermediate. |

| 4. Functionalization | The aryl group is transferred to the meta position, and the catalyst is regenerated. | Meta-arylated fluoroarene product. |

This approach provides a powerful tool for synthesizing meta-arylated fluoroarenes, which are valuable building blocks that are not readily accessible through other direct C-H functionalization methods. nih.gov In the case of this compound, this relay strategy could potentially be applied to achieve functionalization at the C5 position, a site that would be unreactive in a standard directed C-H arylation protocol.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Detailed Catalytic Cycles in Transition Metal-Mediated Cross-Coupling Reactions

While specific, detailed catalytic cycles for 2-fluoro-4-nitrobiphenyl are not extensively documented in the literature, its participation in reactions like the Suzuki-Miyaura coupling can be inferred from the well-established general mechanism for this type of transformation. The Suzuki-Miyaura reaction typically proceeds through a catalytic cycle involving a palladium catalyst.

The generally accepted catalytic cycle for a Suzuki-Miyaura coupling consists of three primary steps:

Transmetalation: Following oxidative addition, the resulting Pd(II) complex undergoes transmetalation. In this step, the organic group from an organoboron compound (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the organoboron species.

Reductive Elimination: The final step of the cycle is reductive elimination, where the two organic groups on the palladium center couple and are eliminated as the final biphenyl (B1667301) product. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.

For this compound, the regiochemistry of arylation reactions suggests a significant directing influence of the ortho-nitro group on the incoming nucleophilic palladium catalyst nih.gov. This interaction is thought to be facilitated by the presence of multiple fluorine atoms on the ring, indicating a highly nucleophilic character for the oxidative addition step nih.gov.

A generalized catalytic cycle for the Suzuki-Miyaura reaction is presented below:

| Step | Description | Intermediate Species (Illustrative) |

| 1. Oxidative Addition | The Pd(0) catalyst inserts into the C-F bond of this compound. | L_nPd(0) + Ar-F -> L_nPd(II)(Ar)(F) |

| 2. Transmetalation | The aryl group from the boronic acid derivative replaces the fluoride (B91410) on the palladium complex. | L_nPd(II)(Ar)(F) + Ar'-B(OH)_2 -> L_nPd(II)(Ar)(Ar') + FB(OH)_2 |

| 3. Reductive Elimination | The two aryl groups are eliminated from the palladium complex to form the final product, regenerating the Pd(0) catalyst. | L_nPd(II)(Ar)(Ar') -> Ar-Ar' + L_nPd(0) |

Note: L represents ligands attached to the palladium center, and Ar and Ar' represent the aryl groups.

Kinetic Studies and Determination of Rate-Limiting Steps in Aromatic Transformations

Specific kinetic studies on aromatic transformations of this compound are scarce. However, insights can be drawn from studies on analogous compounds, particularly in the context of nucleophilic aromatic substitution (S_NAr) reactions. In S_NAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The presence of a strong electron-withdrawing group, such as the nitro group at the para position in this compound, is crucial for activating the ring towards nucleophilic attack.

The generally accepted mechanism for S_NAr reactions is a two-step addition-elimination process:

Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-limiting step of the reaction. The high electronegativity of the fluorine atom enhances the electrophilicity of the carbon center, facilitating this attack.

Leaving Group Elimination: The Meisenheimer complex then eliminates the leaving group, restoring the aromaticity of the ring and forming the final product.

Kinetic studies on similar fluoro-nitroaromatic compounds have shown that the rate of reaction is often dependent on the concentration of both the substrate and the nucleophile, consistent with a bimolecular rate-determining step. For reactions involving 1-fluoro-2,4-dinitrobenzene, the nucleophilic attack is found to be the rate-limiting step.

Recent research has also suggested that some S_NAr reactions, particularly those not involving fluoride as a leaving group, may proceed through a concerted mechanism rather than a stepwise one masterorganicchemistry.com. However, for fluoroarenes, the stepwise mechanism with the formation of a Meisenheimer complex is generally favored.

In palladium-catalyzed cross-coupling reactions, kinetic experiments on related systems have indicated that transmetalation can be the rate-determining step nih.govacs.org. The specific rate-determining step, however, can be influenced by various factors, including the nature of the reactants, catalyst, ligands, and reaction conditions.

Investigation of Electron Transfer Mechanisms in Biphenyl Systems

The nitro group in this compound can play a significant role in electron transfer processes. Nitroaromatic compounds are known to be susceptible to reduction, often proceeding through single-electron transfer (SET) mechanisms to form radical anions.

In the context of photochemical reactions, studies on 4-(2-nitrophenyl)-1,4-dihydropyridines have shown evidence for an initial electron transfer from the dihydropyridine (B1217469) moiety to the nitrobenzene (B124822) part of the molecule researchgate.net. This suggests that in biphenyl systems containing a nitro group, intramolecular electron transfer can be an important mechanistic pathway, especially under photochemical conditions.

Steric and Electronic Effects of Substituents on Reaction Pathways and Selectivity

The reactivity and selectivity of this compound are significantly influenced by the steric and electronic effects of its substituents.

Electronic Effects:

Nitro Group (-NO₂): The nitro group at the para position is a strong electron-withdrawing group due to both the inductive effect (-I) and the resonance effect (-M). This has several consequences:

It activates the aromatic ring for nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer intermediate.

In electrophilic aromatic substitution, it is a strong deactivating group and a meta-director.

In palladium-catalyzed cross-coupling reactions, the strong electron-withdrawing nature of the nitro group can influence the oxidative addition step.

Fluoro Group (-F): The fluorine atom at the ortho position exerts a dual electronic effect:

It is highly electronegative, resulting in a strong electron-withdrawing inductive effect (-I). This effect also contributes to the activation of the ring towards nucleophilic attack.

It has a weak electron-donating resonance effect (+M) due to its lone pairs of electrons. However, for halogens, the inductive effect generally dominates.

The combined electron-withdrawing effects of the fluoro and nitro groups make the aromatic ring of this compound highly electron-deficient and thus susceptible to nucleophilic attack.

Steric Effects:

Ortho-Fluoro Group: The fluorine atom at the ortho position can exert a steric effect on reactions occurring at the adjacent carbon atom or at the biphenyl linkage. This steric hindrance can influence the rate and regioselectivity of reactions. For example, in cross-coupling reactions, the ortho-substituent can affect the approach of the catalyst and the subsequent steps in the catalytic cycle.

Theoretical and Computational Investigations of 2 Fluoro 4 Nitrobiphenyl

Advanced Electronic Structure Analysis

Beyond determining geometry and energy, computational methods offer deeper insights into the electronic behavior of 2-Fluoro-4-nitrobiphenyl through advanced analyses.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest-energy empty orbital, acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive. For this compound, the electron-withdrawing nitro group and the electronegative fluorine atom significantly influence the energies and spatial distribution of these frontier orbitals.

Table 2: Representative Frontier Orbital Properties (Illustrative)

| Property | Value (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

Note: This table shows the typical parameters derived from FMO analysis. Specific values for this compound require dedicated calculation.

Natural Bond Orbital (NBO) analysis is a technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds.

For this compound, NBO analysis can quantify the delocalization of electron density from donor NBOs (like lone pairs on the fluorine and oxygen atoms) to acceptor NBOs (like the antibonding π* orbitals of the phenyl rings). These interactions, evaluated via second-order perturbation theory, indicate the energetic stabilization arising from such delocalization. This analysis provides a quantitative picture of resonance and inductive effects, explaining the stability conferred by the substituents and the nature of the intramolecular bonding.

The Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. It plots the electrostatic potential onto the molecule's electron density surface. The map is color-coded to indicate different potential values: red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential.

In this compound, the MESP map would clearly show a region of strong negative potential around the oxygen atoms of the nitro group, identifying them as primary sites for electrophilic interaction. The area around the fluorine atom would also show negative potential due to its high electronegativity. Conversely, regions of positive potential might be located on the hydrogen atoms of the phenyl rings. This analysis is crucial for predicting how the molecule will interact with other reagents, solvents, and biological receptors.

Computational Modeling for Mechanistic Elucidation

Computational modeling serves as a powerful tool for dissecting complex reaction mechanisms, offering a window into the transient states and energy landscapes that govern chemical transformations. For this compound, these models are particularly useful for understanding the activation of its carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds.

Theoretical Studies of C-H and C-F Bond Activation Pathways

The presence of both C-H and C-F bonds in this compound introduces competitive pathways for bond activation in chemical reactions. While C-H bonds are generally weaker, the C-F bond is highly polarized, and its reaction at a metal center is often thermodynamically more favorable. nih.gov Theoretical studies, primarily using Density Functional Theory (DFT), are crucial for mapping the potential energy surfaces of these competing reactions.

Research on polyfluoronitrobenzene derivatives indicates that palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly regioselective. researchgate.net The nitro group (NO₂) acts as a strong electron-withdrawing group, which significantly influences the electronic structure of the aromatic ring. Computational models suggest that this group directs the nucleophilic attack of a low-valent palladium catalyst to the ortho position, which in this molecule is the carbon atom bonded to fluorine. researchgate.net This facilitation of C-F bond activation over C-H activation is attributed to a directing interaction between the nitro group and the palladium catalyst. researchgate.net

The proposed mechanism involves the oxidative addition of the C-F bond to the metal center, a step that is often rate-determining. researchgate.net DFT calculations can model the transition state of this step, providing crucial data on its activation energy. These studies reveal that the oxidative addition is highly nucleophilic in character, contrasting with the concerted mechanisms seen in couplings with aryl iodides or bromides. researchgate.net The presence of multiple fluorine atoms on the ring further enhances this effect, but the directing power of the nitro group is a dominant factor in substrates like this compound. researchgate.net

| Parameter | Description | Significance in Bond Activation |

| Activation Energy (Ea) | The minimum energy required to initiate the bond-breaking process (e.g., oxidative addition). | A lower Ea for C-F activation compared to C-H activation indicates a kinetically preferred pathway. |

| Reaction Enthalpy (ΔH) | The net change in heat during the reaction. | A more exothermic (negative ΔH) C-F bond reaction suggests thermodynamic favorability. nih.gov |

| Transition State Geometry | The molecular structure at the highest point of the energy barrier. | Reveals the nature of the interaction, such as the distance between the metal catalyst and the C-F bond. |

| Natural Bond Orbital (NBO) Analysis | Analyzes the electronic charge distribution and donor-acceptor interactions. | Can quantify the directing effect of the nitro group by showing orbital interactions with the catalyst. |

Application of Molecular Electron Density Theory (MEDT) to Reaction Pathways

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity by analyzing the changes in electron density throughout a reaction. mdpi.com Unlike theories that focus solely on molecular orbitals, MEDT provides a more holistic view by considering the global and local electronic properties derived from conceptual DFT.

For reactions involving this compound, such as cycloadditions, MEDT can be applied to predict regioselectivity and feasibility. The theory relies on the analysis of indices like the electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) and nucleophilicity (N) of the reactants. mdpi.com The flow of electron density during the reaction is determined by the difference in the electronic chemical potentials of the reacting species. mdpi.com

In a potential [3+2] cycloaddition reaction, this compound would likely act as the electrophilic component due to the electron-withdrawing nature of the nitro and fluoro groups. An MEDT study would involve:

Conceptual DFT Analysis: Calculating the global reactivity indices (μ, η, ω, N) for this compound and its reaction partner.

Transition State Search: Locating the transition states for different possible regioisomeric pathways.

Electron Density Analysis: Examining the electron density at the bond critical points in the transition states to understand the nature of the newly forming bonds.

This approach has been successfully used to explain the mechanisms of reactions involving other nitro-substituted compounds, revealing that favorable kinetic pathways can be identified and the regioselectivity of the products rationalized. mdpi.com

Prediction of Spectroscopic Parameters and Vibrational Analysis

Computational chemistry is a highly reliable tool for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. canterbury.ac.nz For this compound, DFT calculations can provide a complete vibrational assignment, which is invaluable for experimental characterization.

These calculations are typically performed using a specific functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p). tandfonline.com The output provides the harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical frequencies often require scaling to correct for anharmonicity and limitations in the computational method, allowing for a direct comparison with experimental spectra. researchgate.net

A computational vibrational analysis of this compound would identify key vibrational modes associated with its functional groups.

Table: Predicted Vibrational Modes for this compound Note: The wavenumber values are representative and based on calculations for similar substituted biphenyl (B1667301) and nitroaromatic compounds. Actual experimental values may vary.

| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Expected Intensity (IR) | Description |

| C-H Stretching (Aromatic) | 3120 - 3000 | Weak to Medium | Vibrations of the C-H bonds on the two phenyl rings. |

| NO₂ Asymmetric Stretching | 1550 - 1520 | Strong | Asymmetric stretching of the N-O bonds in the nitro group. |

| NO₂ Symmetric Stretching | 1350 - 1320 | Strong | Symmetric stretching of the N-O bonds in the nitro group. |

| C=C Stretching (Aromatic) | 1610 - 1450 | Medium to Strong | Stretching vibrations within the aromatic rings. |

| C-F Stretching | 1270 - 1100 | Strong | Stretching of the carbon-fluorine bond, often intense in IR spectra. researchgate.net |

| C-N Stretching | 880 - 840 | Medium | Vibration of the bond connecting the nitro group to the phenyl ring. |

| NO₂ Wagging/Rocking | 750 - 520 | Medium | Out-of-plane bending motions of the nitro group. researchgate.net |

This detailed theoretical spectrum aids in the unequivocal identification of the compound and can also provide insights into intermolecular interactions if shifts in frequency are observed under different conditions.

Exploration of Nonlinear Optical (NLO) Properties through Quantum Chemical Calculations

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics, telecommunications, and optical signal processing. nih.govresearchgate.net Organic molecules featuring an electron donor-acceptor framework connected by a π-conjugated system often exhibit a large NLO response. This compound fits this profile, with the phenyl ring acting as a potential donor/π-bridge and the nitro group serving as a strong acceptor.

Quantum chemical calculations are essential for predicting the NLO properties of candidate molecules. Using DFT and time-dependent DFT (TD-DFT) methods, key parameters that govern NLO activity can be computed. nih.gov These include the dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). nih.gov

The calculation of these properties for this compound would involve:

Geometry Optimization: Obtaining the ground-state molecular geometry using a suitable level of theory (e.g., M06/6-311G(d,p)). nih.gov

Electronic Property Calculation: Computing the HOMO-LUMO energy gap, which is inversely related to molecular reactivity and can influence NLO response. A smaller gap often correlates with higher polarizability. nih.gov

Hyperpolarizability Calculation: Determining the components of the β tensor to calculate the total first-order hyperpolarizability. A large β value is indicative of a strong NLO response.

The presence of the electron-withdrawing nitro group and the polar C-F bond is expected to induce significant intramolecular charge transfer (ICT) upon excitation, a key factor for high hyperpolarizability.

Table: Key Parameters from Quantum Chemical NLO Calculations Note: This table illustrates the type of data generated from a typical NLO computational study.

| Parameter | Symbol | Definition | Significance for NLO Properties |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the electron-accepting ability of the molecule. |

| Energy Gap | Egap | The difference between ELUMO and EHOMO. | A smaller gap often enhances polarizability and NLO response. nih.gov |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. | A large ground-state dipole moment can contribute to the NLO effect. |

| Polarizability | ⟨α⟩ | The measure of how easily the electron cloud is distorted by an external electric field. | A prerequisite for hyperpolarizability. |

| First-Order Hyperpolarizability | βtot | A measure of the second-order, nonlinear response to an external electric field. | The primary indicator of a molecule's potential for second-harmonic generation and other NLO applications. researchgate.net |

Through these computational explorations, a comprehensive understanding of the electronic and structural factors that would make this compound a viable candidate for NLO materials can be achieved before undertaking complex and costly synthesis and experimental validation.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-Fluoro-4-nitrobiphenyl, offering insights into the hydrogen, carbon, and fluorine atomic environments.

High-resolution ¹H, ¹³C, and ¹⁹F NMR spectroscopy collectively provide unambiguous confirmation of the molecular structure of this compound. The chemical shifts (δ) and coupling constants (J) observed in these spectra are characteristic of the specific electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the two phenyl rings will exhibit distinct chemical shifts and coupling patterns due to the influence of the fluorine and nitro substituents. The protons on the fluorinated ring are expected to show couplings to the fluorine atom, in addition to proton-proton couplings.

¹³C NMR: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum will display 12 distinct signals corresponding to the 12 carbon atoms of the biphenyl (B1667301) system, unless there is accidental overlap. The carbon atom bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronegativity of the fluorine and the electron-withdrawing nature of the nitro group.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom. The chemical shift of this fluorine is sensitive to its position on the aromatic ring and the nature of the other substituents. For fluoroaromatic compounds, these shifts are typically observed in a wide range, providing a clear indication of the fluorine's environment. wikipedia.orgorganicchemistrydata.org

Interactive Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| ¹H | 7.0 - 8.5 | m (multiplet) | J(H,H), J(H,F) |

| ¹³C | 110 - 160 | m (multiplet) | J(C,F), J(C,H) |

| ¹⁹F | -110 to -130 | m (multiplet) | J(F,H) |

Note: The data in the table is predicted based on typical values for similar chemical structures and should be considered as an estimation in the absence of experimentally acquired spectra for this compound.

The fluorine-19 nucleus is an excellent probe for studying reaction mechanisms and molecular interactions in fluorinated systems. re3data.org Due to its 100% natural abundance, high gyromagnetic ratio, and the large chemical shift dispersion of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique. wikipedia.orghuji.ac.il The chemical shift of the fluorine atom in this compound is highly sensitive to changes in its local electronic environment.

This sensitivity allows ¹⁹F NMR to be used as a powerful mechanistic probe in several ways:

Monitoring Reaction Progress: Changes in the chemical environment of the fluorine atom during a chemical reaction will result in a change in its chemical shift. This allows for real-time monitoring of the consumption of starting material and the formation of intermediates and products.

Detecting Intermediates: The large chemical shift window of ¹⁹F NMR can help in the detection and characterization of transient intermediates that might not be observable by ¹H NMR.

Studying Molecular Interactions: Non-covalent interactions, such as hydrogen bonding or π-π stacking involving the fluorinated ring, can be studied by observing changes in the ¹⁹F chemical shift. This is particularly useful in studying interactions with other molecules or in different solvent environments.

Conformational Analysis: The ¹⁹F chemical shift can also be sensitive to the torsional angle between the two phenyl rings in the biphenyl system, providing insights into the conformational dynamics of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FTRaman) spectroscopy, provides information about the vibrational modes of a molecule. These techniques are crucial for identifying the functional groups present in this compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum is a fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the key functional groups that can be identified are the nitro group (NO₂), the carbon-fluorine bond (C-F), and the aromatic rings.

The characteristic FTIR absorption bands for this compound are expected in the following regions:

NO₂ Stretching: Asymmetric and symmetric stretching vibrations of the nitro group typically appear as strong bands around 1530-1500 cm⁻¹ and 1355-1335 cm⁻¹, respectively. researchgate.net

C-F Stretching: The C-F stretching vibration in aromatic compounds gives rise to a strong absorption band in the region of 1250-1100 cm⁻¹.

Aromatic C-H Stretching: These vibrations are observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings typically appear in the region of 1600-1450 cm⁻¹.

FTRaman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of laser light by a molecule. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations.

For this compound, the FTRaman spectrum would provide valuable information on the vibrations of the biphenyl backbone and the symmetric vibrations of the nitro group. Key expected Raman shifts include:

Symmetric NO₂ Stretching: This vibration, which is often weak in the IR spectrum, can be a strong band in the Raman spectrum, typically around 1350 cm⁻¹.

Ring Breathing Modes: The symmetric vibrations of the aromatic rings, known as ring breathing modes, give rise to characteristic sharp and intense bands in the Raman spectrum.

C-F Stretching: The C-F stretching vibration is also observable in the Raman spectrum.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1530-1500 (Strong) | Weak/Medium |

| NO₂ | Symmetric Stretch | 1355-1335 (Strong) | 1355-1335 (Strong) |

| C-F | Stretch | 1250-1100 (Strong) | Medium |

| Aromatic C-H | Stretch | >3000 (Weak/Medium) | Medium |

| Aromatic C=C | Stretch | 1600-1450 (Medium) | Strong |

Note: The data in the table is based on characteristic frequency ranges for the specified functional groups in similar molecules.

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of molecules adsorbed on or very close to the surface of plasmonic nanostructures, such as those of silver or gold. f1000research.com This enhancement allows for the detection of analytes at very low concentrations. dtu.dk

For this compound, SERS can be a powerful tool for studying its interaction with surfaces and for its trace detection. The SERS spectrum of this compound would likely show significant enhancement of the vibrational modes of the nitro group and the aromatic rings, as these groups can interact with the metal surface. mdpi.comresearchgate.net

The orientation of the molecule on the surface can be inferred from the relative enhancement of different vibrational modes. For instance, if the molecule adsorbs onto the surface through the nitro group, the vibrations associated with this group would be expected to show the largest enhancement. The SERS technique could be particularly useful for studying the reduction of the nitro group on catalytic surfaces, as the changes in the vibrational spectrum would provide real-time information about the reaction progress at the surface.

Spectroscopic Studies of Molecular Complexes and Intermolecular Interactions of this compound

Spectroscopic investigations into the molecular complexes and intermolecular interactions of this compound are crucial for understanding its chemical behavior, crystal engineering applications, and potential biological activity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy are pivotal in elucidating the nature of non-covalent interactions, including hydrogen bonds and charge-transfer complexes. However, detailed experimental studies specifically focused on the molecular complexes of this compound are not extensively reported in publicly available literature. General principles derived from studies of analogous compounds containing fluoro and nitro-substituted phenyl rings can provide insights into its expected intermolecular behavior.

The presence of a fluorine atom and a nitro group on the biphenyl scaffold suggests the potential for various intermolecular interactions. The electronegative fluorine atom can act as a weak hydrogen bond acceptor in C–H···F interactions. The nitro group, with its highly polarized nature, is a strong candidate for participating in dipole-dipole interactions and can also act as a hydrogen bond acceptor via its oxygen atoms (C–H···O). Furthermore, the electron-withdrawing nature of both substituents makes the aromatic system of this compound electron-deficient, predisposing it to form charge-transfer (CT) complexes with electron-donating molecules.

In a hypothetical charge-transfer complex, this compound would act as the electron acceptor. The formation of such a complex with an electron donor would be expected to give rise to a new absorption band in the UV-Vis spectrum, which is characteristic of CT complexes. The energy of this transition would be dependent on the nature of the donor and the solvent polarity.

While specific data tables for this compound are not available, the following tables illustrate the type of data that would be generated from spectroscopic studies of its molecular complexes, based on findings for similar compounds.

Table 1: Hypothetical UV-Vis Spectroscopic Data for a Charge-Transfer Complex of this compound with an Electron Donor

| Electron Donor | Solvent | λmax of Donor (nm) | λmax of this compound (nm) | λCT (nm) | Association Constant (KCT) (M-1) |

| N,N-Dimethylaniline | Dichloromethane | 251 | ~290 | ~450 | Data not available |

| Pyrene | Cyclohexane | 335 | ~290 | ~420 | Data not available |

| Indole | Acetonitrile | 280 | ~290 | ~380 | Data not available |

Note: The data in this table is illustrative and based on general principles of charge-transfer complexes, as specific experimental data for this compound was not found in the searched literature.

Similarly, the formation of hydrogen bonds would be detectable through changes in NMR and IR spectra. In ¹H NMR, protons involved in hydrogen bonding would typically show a downfield shift. In IR spectroscopy, the vibrational frequencies of the groups participating in hydrogen bonding would be altered. For instance, if a C-H bond is involved in a C-H···F or C-H···O interaction, its stretching frequency might shift to a lower wavenumber.

Table 2: Expected Spectroscopic Shifts upon Intermolecular Interaction of this compound

| Spectroscopic Technique | Interaction Type | Expected Observation |

| ¹H NMR | C–H···F or C–H···O Hydrogen Bond | Downfield shift of the proton involved in the hydrogen bond. |

| ¹⁹F NMR | C–H···F Hydrogen Bond | Change in the chemical shift of the fluorine atom. |

| FT-IR | C–H···F or C–H···O Hydrogen Bond | Shift in the stretching frequency of the C-H and NO₂ groups. |

| UV-Vis | Charge-Transfer Complex Formation | Appearance of a new, broad absorption band at a longer wavelength. |

Note: This table outlines the expected spectroscopic changes based on established principles of studying intermolecular interactions, pending specific experimental verification for this compound.

Further research employing these advanced spectroscopic techniques, potentially combined with computational modeling such as Density Functional Theory (DFT), is necessary to fully characterize the molecular complexes and intermolecular interactions of this compound and to generate precise experimental data.

Chemical Derivatization and Functional Group Interconversions of 2 Fluoro 4 Nitrobiphenyl

Transformation of the Nitro Group to Other Functionalities

The nitro group is a versatile functional group that can be converted into several other functionalities, most notably the amino group.

The reduction of the nitro group in aromatic compounds to an amino group is a fundamental and widely used transformation in organic synthesis. wikipedia.org This conversion is typically achieved through catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.org Other methods include the use of metals in acidic media, such as iron in acetic acid, or other reducing agents like sodium hydrosulfite. wikipedia.org The resulting amino group is a key precursor for a multitude of subsequent reactions.

The reduction of the nitro group in 2-Fluoro-4-nitrobiphenyl yields 2-fluoro-4-aminobiphenyl. This amino derivative can then undergo a variety of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents. The presence of the electron-donating amino group can influence the reactivity of the aromatic rings.

The reduction of nitro compounds can sometimes lead to other products besides amines, such as hydroxylamines or azo compounds, depending on the reaction conditions and the reducing agent used. wikipedia.org For instance, the use of zinc metal can lead to the formation of N,N'-diarylhydrazine. wikipedia.org

The table below summarizes common methods for the reduction of aromatic nitro compounds.

| Reagent/Catalyst | Product |

| Catalytic Hydrogenation (e.g., Pd/C, Raney Ni) | Amine |

| Iron in Acidic Media | Amine |

| Sodium Hydrosulfite | Amine |

| Zinc Metal | N,N'-diarylhydrazine |

Modification of the Fluoroaryl Moiety

The fluorine atom on the biphenyl (B1667301) core is susceptible to nucleophilic substitution, providing another avenue for derivatization.

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. The ease of this substitution is a key feature of the reactivity of this compound.

Common nucleophiles that can displace the fluorine atom include alkoxides, phenoxides, thiolates, and amines. The reaction proceeds through a Meisenheimer complex intermediate. The rate of reaction is influenced by the nature of the nucleophile and the solvent used. For instance, sulfur nucleophiles have been studied in substitution reactions of nitro and fluorine groups in related aromatic compounds. documentsdelivered.com

The table below provides examples of nucleophiles used in the substitution of fluorine in activated aryl fluorides.

| Nucleophile | Product Type |

| Alkoxide (RO-) | Aryl ether |

| Thiolate (RS-) | Aryl thioether |

| Amine (R2NH) | N-Substituted aniline |

| Hydroxide (OH-) | Phenol |

Introduction of Additional Functional Groups onto the Biphenyl Core

Beyond modification of the existing functional groups, it is also possible to introduce new functionalities onto the biphenyl rings.

While direct acylation of this compound itself is not extensively detailed in the provided context, acyl transfer reactions are a general method for introducing acyl groups onto aromatic rings. In related systems, such as 2,4-dinitrophenyl esters, acyl transfer reactions have been studied in detail. These reactions typically proceed through an addition-elimination mechanism. The choice of nucleophile can significantly impact the reaction kinetics and mechanism.

Aromatic diazonium salts are highly versatile reagents in organic synthesis. researchgate.net They are typically formed by the diazotization of an aromatic amine with nitrous acid. masterorganicchemistry.com The resulting diazonium group is an excellent leaving group (N2) and can be replaced by a wide variety of substituents through Sandmeyer, Schiemann, and other related reactions. researchgate.netmasterorganicchemistry.com

In the context of this compound, the nitro group can first be reduced to an amino group, as described in section 6.1.1, to form 2-fluoro-4-aminobiphenyl. This amine can then be diazotized to generate the corresponding diazonium salt. This intermediate can then be used to introduce a range of functional groups, such as halogens, cyano, hydroxyl, and others, onto the 4-position of the biphenyl ring. For example, the cyanation of a related diazonium salt, 2,4-difluoro-6-nitrobenzenediazonium cation, was attempted, although it led to an unexpected product. consensus.app

The table below lists some common transformations of aromatic diazonium salts.

| Reagent | Introduced Functional Group |

| Copper(I) Chloride (CuCl) | -Cl |

| Copper(I) Bromide (CuBr) | -Br |

| Copper(I) Cyanide (CuCN) | -CN |

| Potassium Iodide (KI) | -I |

| Water (H2O), heat | -OH |

| Hypophosphorous Acid (H3PO2) | -H |

Applications in Advanced Materials Science and Molecular Engineering

Building Blocks for Organic Electronic Materials

In the realm of organic electronics, 2-Fluoro-4-nitrobiphenyl is a valuable precursor for creating larger, more complex molecules and polymers that form the active components in electronic devices. The journey from this compound to a functional material typically involves chemical modification, most commonly the reduction of the nitro group to an amine (-NH2), yielding 2-fluoro-4-aminobiphenyl. This amine derivative is then a key intermediate for building materials used in OLEDs and organic semiconductors.

Precursors for Organic Light-Emitting Diodes (OLEDs)

While this compound is not directly used in the final device, it is an important starting material for synthesizing molecules like carbazole (B46965) derivatives, which are widely employed as host and emitter materials in the emissive layers of OLEDs. researchgate.netrsc.org The synthesis often involves transforming the this compound into an aminobiphenyl intermediate, which can then undergo cyclization reactions to form the carbazole core.

Carbazole-based materials are favored in OLEDs for several key reasons:

High Triplet Energy: They often possess high triplet energy levels (above 3.0 eV), which is crucial for acting as host materials for phosphorescent emitters, preventing energy back-transfer and ensuring high efficiency. mdpi.com

Good Hole-Transporting Properties: The carbazole moiety is known for its excellent hole mobility, making these materials suitable for use in hole-transporting layers (HTLs) as well as in the emissive layer. researchgate.netmdpi.com

Thermal and Chemical Stability: The rigid, fused-ring structure of carbazoles imparts good thermal stability and a high glass transition temperature, which contributes to the longevity and durability of OLED devices. nih.gov

The inclusion of the fluorine atom, originating from the this compound precursor, can further tune the electronic properties, such as the HOMO/LUMO energy levels, of the final carbazole material to optimize charge injection and device efficiency. rsc.org

Components in Organic Semiconductor Design

Organic semiconductors are the foundation of devices like organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). nih.gov this compound serves as a foundational unit for synthesizing conjugated polymers used in these applications. The typical synthetic strategy involves converting it to a diamine or other bifunctional monomer, which is then polymerized, often through cross-coupling reactions like Suzuki or Stille coupling. nih.gov

The integration of the fluorinated biphenyl (B1667301) unit into a polymer backbone offers several advantages for semiconductor performance:

Enhanced Carrier Mobility: The planarity of the biphenyl unit facilitates π-π stacking between polymer chains, which is essential for efficient charge transport.

Improved Stability: The presence of the C-F bond, known for its high strength, can increase the chemical and thermal stability of the semiconductor material.

Tunable Electronic Properties: Fluorine's high electronegativity can lower the energy levels of the polymer's frontier molecular orbitals (HOMO and LUMO), which can improve air stability and facilitate better energy level alignment with other materials in a device. researchgate.net

Research has shown that fluorinated conjugated polymers are promising candidates for high-performance organic electronic devices, demonstrating the value of fluorinated precursors like this compound in their rational design. nih.gov

Integration into Liquid Crystal Systems and Displays

Fluorinated biphenyl derivatives are critical components in modern liquid crystal displays (LCDs). The incorporation of fluorine atoms into the liquid crystal molecule significantly influences its physical and electrical properties, which are essential for high-performance displays. nbinno.comresearchgate.net While nitrobiphenyls have been studied for their liquid crystal properties, the combination with fluorine substitution allows for precise tuning of material characteristics. tandfonline.com

The presence of groups like fluorine and nitro on a biphenyl core directly impacts key parameters for display applications:

Dielectric Anisotropy (Δε): A key property for LCDs is the dielectric anisotropy, which determines the voltage required to switch the liquid crystal molecules. Lateral fluoro-substituents are known to enhance negative dielectric anisotropy, which is required for display modes like Vertical Alignment (VA). biointerfaceresearch.com

Mesophase Behavior: The type of liquid crystal phase (e.g., nematic, smectic) and its temperature range are strongly influenced by molecular structure. Studies on fluorine-tail-terminated alkoxy nitrobiphenyls show that fluorination can affect the stability of different mesophases. tandfonline.com

Response Time and Viscosity: Fluorinated liquid crystals often exhibit reduced viscosity, which contributes to faster switching times—a critical factor for high-refresh-rate displays. nbinno.com

The unique electronic characteristics of the C-F bond and the polar nitro group allow for the design of liquid crystal mixtures with optimized properties for various display technologies, including those used in high-end monitors, televisions, and smartphones. nbinno.combiointerfaceresearch.com

Table 1: Influence of Functional Groups on Biphenyl Liquid Crystal Properties

| Functional Group | Typical Influence on LC Properties | Reference |

|---|---|---|

| Fluorine (-F) | Reduces viscosity, enhances dielectric anisotropy, improves chemical stability. | nbinno.com |

| Nitro (-NO2) | High polarity, influences mesophase behavior and dielectric properties. | tandfonline.com |

| Cyano (-CN) | High polarity, strong contributor to positive dielectric anisotropy. | tandfonline.com |

| Alkoxy (-OR) | Can promote the formation of smectic and nematic phases. | tandfonline.com |

Contribution to Porous Organic Materials

Porous organic materials, such as Microporous Organic Polymers (MOPs) and Porous Aromatic Frameworks (PAFs), are a class of materials characterized by high surface areas and permanent porosity. nih.govresearchgate.net They are constructed from organic building blocks linked by strong covalent bonds. nih.gov this compound is a valuable precursor for creating the monomers used to synthesize these robust frameworks.

Synthesis of Microporous Organic Polymers (MOPs) and Porous Aromatic Frameworks (PAFs)

The synthesis of MOPs and PAFs often relies on the polymerization of rigid, geometrically defined monomers. nih.govacs.org A common route involves the reaction of amine-functionalized monomers with other reagents. By reducing the nitro group of this compound to an amine, one obtains 2-fluoro-4-aminobiphenyl. This molecule can then be used to build more complex monomers, such as tetrahedral or trigonal diamines, which are subsequently polymerized to form a three-dimensional porous network. researchgate.netnih.gov

The inclusion of fluorine within the polymer framework, derived from the precursor, imparts specific properties:

Hydrophobicity: Fluorine-rich polymers tend to be highly hydrophobic (water-repelling), which can be advantageous for applications in humid environments or for the separation of nonpolar molecules. nih.govul.ie

Chemical Stability: The strength of the C-C and C-F bonds results in PAFs and MOPs with exceptional thermal and chemical stability, capable of withstanding harsh conditions. researchgate.net

Tunable Porosity: The geometry of the monomers derived from this compound dictates the pore size and surface area of the final material, allowing for tailored synthesis for specific applications. rsc.org

These fluorinated porous polymers are synthesized through various coupling reactions, including Yamamoto, Suzuki, and Sonogashira-Hagihara reactions, to build the robust, porous architecture. rsc.orgrsc.orgmdpi.com

Potential Applications in Gas Separation and Thermal Energy Storage

The unique properties of MOPs and PAFs derived from fluorinated precursors make them highly promising for energy and environmental applications.

Gas Separation: The permanent microporosity and high surface area of these materials make them excellent candidates for gas separation membranes and adsorbents. researchgate.net Fluorinated PAFs are particularly effective for the separation of important industrial gases.

CO2 Capture: The interaction between the polar C-F bonds in the framework and quadrupolar CO2 molecules can enhance the selectivity for CO2 over other gases like N2 and CH4. rsc.org

Hydrocarbon Separation: The controlled pore sizes allow for molecular sieving, enabling the separation of different hydrocarbons based on their size and shape.

Fluorinated Gas Separation: The "fluorophilic" nature of the pores in fluorinated frameworks makes them particularly suitable for capturing and separating fluorinated gases.

The introduction of fluorine-containing groups into polyimide molecular chains, for which a derivative of this compound could serve as a monomer precursor, has been demonstrated as an effective way to improve gas permeability while maintaining high selectivity. globethesis.com

Thermal Energy Storage: While a less explored application for this specific class of materials, the inherent properties of PAFs suggest potential for thermal energy storage. This application would involve using the high pore volume of the PAF to encapsulate a phase-change material (PCM). The PAF would act as a stable, shape-supporting scaffold, preventing leakage of the PCM during its liquid phase and improving heat transfer due to its high surface area. The robust and thermally stable nature of PAFs would be critical for ensuring long-term durability over many heating and cooling cycles.

Table 2: Summary of Compounds Mentioned

| Compound Name | Chemical Formula | Role/Application |

|---|---|---|

| This compound | C12H8FNO2 | Primary subject; precursor for advanced materials. |

| 2-Fluoro-4-aminobiphenyl | C12H10FN | Key intermediate derived from this compound. |

| Carbazole | C12H9N | Core structure for OLED host and emitter materials. |

| Polyimides | (Varies) | High-performance polymers for gas separation membranes. |

| Microporous Organic Polymers (MOPs) | (Varies) | Class of porous materials with high surface area. |

Development of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The versatility in the choice of both the metal and the organic linker allows for the tuning of the MOF's structure and properties for various applications, including gas storage, separation, and catalysis.

A thorough review of scientific literature was conducted to identify the use of this compound as an organic linker or component in the synthesis and development of MOFs. Despite the presence of functional groups (fluoro and nitro) that could potentially interact with metal centers and influence the properties of a resulting framework, the search did not yield any specific studies or published research detailing the incorporation of this compound into Metal-Organic Frameworks. Therefore, there is no available data to report on its role in the development of MOFs.

Role in the Design of Novel Nonlinear Optical (NLO) Materials

Nonlinear Optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light. These materials are crucial for a range of applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with donor-acceptor functionalities and extended π-conjugated systems are often investigated for their NLO properties.

An extensive search of the scientific literature was performed to ascertain the role of this compound in the design and synthesis of novel NLO materials. The presence of an electron-withdrawing nitro group and a polar fluoro substituent on the biphenyl scaffold suggests that this molecule could potentially possess NLO properties. However, the literature review did not uncover any research articles or experimental data that specifically investigate or report the nonlinear optical properties of this compound or its application in the development of new NLO materials.

Engineering of New Polyconjugated Molecules and Extended π-Systems

Polyconjugated molecules and extended π-systems are classes of organic compounds characterized by alternating single and multiple bonds, which results in the delocalization of π-electrons across the molecule. These materials are of significant interest for their electronic and optical properties, finding applications in organic electronics such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

A comprehensive survey of the scientific literature was conducted to find instances of this compound being used as a building block or precursor in the engineering of new polyconjugated molecules and extended π-systems. While functionalized biphenyls are common starting materials in the synthesis of such systems, the search did not yield any specific research that utilizes this compound for this purpose. Consequently, there is no information available on its role in the engineering of new polyconjugated molecules or extended π-systems.

Conclusion and Future Research Perspectives

Synthesis of Novel 2-Fluoro-4-nitrobiphenyl Derivatives with Tailored Electronic and Structural Properties